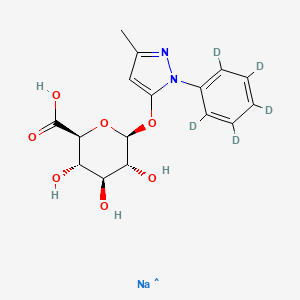

Edaravone glucuronide-d5 (sodium)

Beschreibung

Significance of Deuterium (B1214612) Labeling in Investigational Studies

Among the stable isotopes, deuterium (d) has gained prominence in pharmaceutical research. aptochem.com The replacement of hydrogen with deuterium, known as deuteration, is a common strategy due to the abundance of hydrogen in organic molecules. aptochem.com This labeling makes molecules readily detectable by mass spectrometry and nuclear magnetic resonance (NMR), facilitating site-specific investigations of molecular structures. medchemexpress.com

One of the most critical applications of deuterium-labeled compounds is their use as internal standards in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). aptochem.comcerilliant.com An ideal internal standard co-elutes with the analyte of interest, exhibiting the same extraction recovery and ionization response. aptochem.com This allows for the correction of variability in sample preparation and analysis, leading to more accurate and robust quantification of drugs and their metabolites in biological matrices. aptochem.comcerilliant.com While generally effective, it is important to note that in some instances, deuterated internal standards may not fully correct for all matrix effects in LC-MS/MS assays. myadlm.org

Furthermore, the substitution of hydrogen with deuterium can influence the metabolic pathways of a drug. This "kinetic deuterium isotope effect" can potentially enhance pharmacokinetic properties or decrease toxicity, a concept that has led to increased interest in developing deuterated versions of existing pharmaceuticals. nih.gov

Overview of Edaravone (B1671096) and its Glucuronide Metabolite in Academic Contexts

Edaravone is a free radical scavenger that has been investigated for its neuroprotective properties. fda.gov In the body, Edaravone undergoes extensive metabolism, primarily through conjugation with glucuronic acid and sulfate (B86663). nih.govtandfonline.com The resulting metabolites, Edaravone glucuronide and Edaravone sulfate, are considered pharmacologically inactive. fda.govtandfonline.com

The major route of elimination for Edaravone in humans is through the urine, with approximately 70-90% of the administered dose excreted as its glucuronide conjugate. nih.govnih.gov This glucuronidation process is catalyzed by multiple uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes, with UGT1A9 being identified as the primary isoform involved in both the liver and kidneys. nih.gov Research has shown that the glucuronidation of Edaravone exhibits biphasic kinetics in human liver and kidney microsomes. nih.gov

Rationale for Deuterium Labeling of Edaravone Glucuronide in Research Methodologies

Given that Edaravone glucuronide is the principal metabolite of Edaravone in humans, its accurate quantification in biological samples is crucial for understanding the pharmacokinetics of the parent drug. nih.govnih.gov This is where the deuterated form, Edaravone glucuronide-d5 (sodium), becomes an invaluable research tool. medchemexpress.commedchemexpress.com

Edaravone glucuronide-d5 serves as an ideal internal standard for bioanalytical methods developed to measure the concentration of Edaravone glucuronide. medchemexpress.commedchemexpress.com By incorporating five deuterium atoms, the mass of the molecule is sufficiently increased to be distinguished from the unlabeled metabolite in a mass spectrometer, while its chemical behavior remains virtually identical. aptochem.com This ensures that it experiences the same processing as the analyte during sample extraction and analysis, thereby correcting for any potential variations and enabling precise and reliable quantification. The use of such stable isotope-labeled internal standards is a key component of robust bioanalytical method development, as recommended by regulatory agencies for pharmacokinetic and bioequivalence studies. nih.gov

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C16H18N2NaO7 |

|---|---|

Molekulargewicht |

378.34 g/mol |

InChI |

InChI=1S/C16H18N2O7.Na/c1-8-7-10(18(17-8)9-5-3-2-4-6-9)24-16-13(21)11(19)12(20)14(25-16)15(22)23;/h2-7,11-14,16,19-21H,1H3,(H,22,23);/t11-,12-,13+,14-,16+;/m0./s1/i2D,3D,4D,5D,6D; |

InChI-Schlüssel |

QQGBMGKOGJEVRL-FZUIGTCFSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=CC(=N2)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H])[2H].[Na] |

Kanonische SMILES |

CC1=NN(C(=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=CC=C3.[Na] |

Herkunft des Produkts |

United States |

Synthetic Strategies and Chemical Characterization in Research

Methodologies for Deuterium (B1214612) Incorporation into Chemical Compounds

The introduction of deuterium, a stable isotope of hydrogen, into a molecule can be achieved through several established strategies. researchgate.net The choice of method depends on the desired location of the deuterium atoms, the complexity of the target molecule, and the availability of starting materials. Deuterium labeling is advantageous for tracking metabolic pathways and can enhance the metabolic stability of a drug, a phenomenon known as the kinetic isotope effect. musechem.com

Key methodologies include:

Isotope Exchange Reactions: This common approach involves swapping hydrogen atoms with deuterium. researchgate.net This can be catalyzed by metals such as iridium, ruthenium, or palladium in the presence of a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂). nih.govresearchgate.netnih.gov These reactions can be directed to specific positions on a molecule.

Synthesis from Deuterated Precursors: A straightforward method involves using a starting material that is already deuterated. researchgate.netsimsonpharma.com The synthesis then proceeds through established reaction pathways to build the final complex molecule, carrying the deuterium label from the initial precursor.

Use of Deuterated Reagents: Specific functional groups can be deuterated by using reagents that contain deuterium. researchgate.net For example, reducing agents like lithium aluminum deuteride (LiAlD₄) can introduce deuterium when converting carbonyls to alcohols. nih.gov

Table 1: Comparison of Deuterium Incorporation Methodologies

| Methodology | Description | Common Deuterium Source | Key Advantages |

|---|---|---|---|

| Isotope Exchange | Swapping H for D on an existing molecule, often with a metal catalyst. | D₂O, D₂ gas | Can be applied late-stage; versatile. researchgate.netnih.gov |

| Deuterated Precursors | Building the target molecule from a starting material that is already labeled. | Commercially available deuterated building blocks. | Precise label location; predictable outcome. researchgate.netsimsonpharma.com |

| Deuterated Reagents | Using deuterated versions of common chemical reagents to introduce the label. | LiAlD₄, NaBD₄, CD₃I | High selectivity for specific functional groups. researchgate.netnih.gov |

Advanced Synthesis of Edaravone (B1671096) Glucuronide-d5 (Sodium) for Research Applications

The synthesis of Edaravone glucuronide-d5 (sodium) is a sophisticated process designed to produce a high-purity internal standard for metabolic studies. The "-d5" designation indicates that five hydrogen atoms on the phenyl ring of the Edaravone structure have been replaced with deuterium. chemscene.comsimsonpharma.com

While the precise, proprietary synthesis protocols are not publicly detailed, a chemically logical pathway can be constructed based on established methods. The most direct approach utilizes the deuterated precursor strategy.

Synthesis of Edaravone-d5: The process would begin with commercially available phenyl-d5-hydrazine. This deuterated precursor is reacted with ethyl acetoacetate in a condensation reaction to form 3-methyl-1-(phenyl-d5)-2-pyrazolin-5-one, which is Edaravone-d5. This ensures the deuterium atoms are stably incorporated into the core aromatic ring structure.

Glucuronidation: The Edaravone-d5 is then subjected to glucuronidation. This is a common metabolic reaction where a glucuronic acid moiety is attached to the parent molecule. In a laboratory setting, this can be achieved either through enzymatic synthesis, using enzymes like UDP-glucuronosyltransferases (UGTs), or through chemical synthesis involving a protected glucuronic acid donor. This step forms Edaravone-d5 glucuronide.

Salt Formation: Finally, the acidic glucuronide conjugate is treated with a sodium base, such as sodium hydroxide or sodium bicarbonate, to form the stable, water-soluble Edaravone glucuronide-d5 (sodium) salt.

This multi-step synthesis yields the target labeled metabolite, ready for purification and characterization as a reference standard.

Analytical Characterization Techniques for Labeled Metabolites

To be used as a reference standard, the identity, purity, and isotopic enrichment of Edaravone glucuronide-d5 (sodium) must be rigorously confirmed. creative-biolabs.com This is accomplished using a combination of spectroscopic and chromatographic techniques.

Spectroscopic methods provide detailed information about the molecular structure and isotopic composition of the synthesized compound.

Mass Spectrometry (MS): This is a primary technique for confirming the success of isotopic labeling. High-resolution mass spectrometry (HRMS) can precisely measure the mass of the molecule, confirming the mass increase corresponding to the incorporation of five deuterium atoms (a mass increase of approximately 5 Da compared to the unlabeled analogue). nih.gov MS is also used to determine the isotopic purity, which is the percentage of the compound that contains the desired number of deuterium labels. nih.gov

Chromatographic techniques are employed to assess the chemical purity of the reference standard by separating it from any unreacted starting materials, byproducts, or other impurities. who.int For a high-quality reference standard, a purity of 99.5% or higher is often desired. eurofins.com

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used method for purity assessment of non-volatile organic compounds. who.intpharmtech.com The sample is passed through a column under high pressure, and different components are separated based on their interactions with the column material. A detector, typically a UV detector, quantifies the amount of the main compound relative to any impurities, which appear as separate peaks in the chromatogram. creative-biolabs.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. nih.gov As the separated components exit the HPLC column, they are introduced into the mass spectrometer. This not only quantifies the purity but also provides mass information that can help identify the chemical nature of any impurities present. pharmtech.com

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Information Provided |

|---|---|---|

| Mass Spectrometry (MS) | Identity & Isotopic Enrichment | Confirms molecular weight increase due to deuterium; measures isotopic purity. nih.gov |

| NMR Spectroscopy | Structural Confirmation | Verifies the location of deuterium atoms and confirms the overall chemical structure. clearsynth.com |

| HPLC | Chemical Purity | Separates and quantifies the main compound from organic impurities. who.intpharmtech.com |

| LC-MS | Purity and Impurity ID | Combines separation with mass analysis to quantify purity and identify impurities. nih.gov |

Bioanalytical Method Development and Validation in Preclinical Research

Application of Edaravone (B1671096) Glucuronide-d5 (Sodium) as an Internal Standard

Stable isotope-labeled internal standards are the preferred choice for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to their ability to mimic the analyte of interest during sample extraction, chromatography, and ionization, thereby correcting for matrix effects and variability in the analytical process. Edaravone glucuronide-d5 (sodium) is the deuterium-labeled form of edaravone glucuronide and serves as an ideal internal standard for the quantification of the endogenous metabolite. researchgate.net

Quantitative Mass Spectrometry (LC-MS/MS) Methodologies

The development of a robust LC-MS/MS method for the quantification of edaravone glucuronide using Edaravone glucuronide-d5 (sodium) as an internal standard involves several key steps. The chromatographic separation is typically achieved using a reversed-phase column to resolve the analyte and internal standard from endogenous matrix components. The mobile phase often consists of a mixture of an aqueous solvent with an organic modifier, such as acetonitrile (B52724) or methanol, and may contain additives like formic acid to improve peak shape and ionization efficiency.

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are selected for both edaravone glucuronide and its deuterated internal standard. For instance, while a study on edaravone used transitions of m/z 175.1 → 133.0 for the parent drug and m/z 189.2 → 147.0 for its internal standard, similar principles would be applied to the glucuronide metabolite and its d5-labeled counterpart. researchgate.netnih.gov The use of a stable isotope-labeled internal standard like Edaravone glucuronide-d5 (sodium) ensures that any variations in ionization or fragmentation are accounted for, leading to highly accurate and precise quantification.

Method Validation Parameters for Research Matrices

A bioanalytical method utilizing Edaravone glucuronide-d5 (sodium) for the quantification of edaravone glucuronide in preclinical research matrices must undergo rigorous validation to ensure its reliability. The validation process, guided by regulatory principles, assesses various parameters. While specific data for Edaravone glucuronide-d5 (sodium) is not extensively published, the validation parameters would be consistent with those for similar bioanalytical methods.

Table 1: Typical Method Validation Parameters for LC-MS/MS Assays

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix from at least six different sources. |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | A calibration curve with a correlation coefficient (r²) of ≥ 0.99 is generally required. |

| Accuracy | The closeness of the determined value to the nominal or known true value. | The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification). |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | The coefficient of variation (CV) should not exceed 15% (20% at the Lower Limit of Quantification). |

| Recovery | The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent and reproducible recovery is expected, though it does not need to be 100%. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The CV of the matrix factor across different lots of matrix should be ≤15%. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). |

Quantification of Edaravone and its Metabolites in Biological Samples from Research Models

The developed and validated bioanalytical methods are subsequently applied to quantify edaravone and its metabolites in various biological samples obtained from preclinical animal models. This provides crucial information on the absorption, distribution, metabolism, and excretion (ADME) properties of the parent drug.

Plasma Sample Analysis in Preclinical Species

Pharmacokinetic studies in preclinical species, such as rats and dogs, are fundamental to understanding the time course of drug and metabolite concentrations in the systemic circulation. Following administration of edaravone, plasma samples are collected at various time points and analyzed. In a study involving a novel oral prodrug of edaravone, a validated LC-MS/MS method was used to measure edaravone concentrations in rat and beagle dog plasma, with a linearity range of 2 to 2000 ng/mL. nih.gov The use of a deuterated internal standard like edaravone-d5 is crucial in these analyses to ensure accuracy. nih.gov While this study focused on the parent drug, a similar approach with Edaravone glucuronide-d5 (sodium) would be employed for its primary metabolite.

Table 2: Illustrative Linearity Data for Edaravone in Preclinical Plasma

| Matrix | Analyte | Internal Standard | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Rat Plasma | Edaravone | Edaravone-d5 | 2 - 2000 | > 0.99 |

| Beagle Dog Plasma | Edaravone | Edaravone-d5 | 2 - 2000 | > 0.99 |

| Data derived from a study on a novel edaravone oral prodrug. nih.gov |

Tissue Distribution Analysis in Animal Models

To understand the distribution of a drug and its metabolites into various organs, tissue homogenates are analyzed. In a preclinical study, the distribution of edaravone was examined in several tissues in rats, including the brain, heart, lung, kidney, liver, and gastrointestinal tract. nih.gov The analysis of these complex matrices benefits significantly from the use of a stable isotope-labeled internal standard to mitigate matrix effects. The study found that the highest concentrations of edaravone were distributed to the heart, lung, and kidney after administration of an oral prodrug. nih.gov The quantification of edaravone glucuronide in these tissues, using Edaravone glucuronide-d5 (sodium), would provide a more complete picture of the drug's disposition and potential sites of metabolism and accumulation.

Table 3: Example of Edaravone Linearity in Various Rat Tissues

| Tissue | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Brain | 2 - 2000 | > 0.99 |

| Heart | 2 - 2000 | > 0.99 |

| Lung | 2 - 2000 | > 0.99 |

| Kidney | 2 - 2000 | > 0.99 |

| Liver | 2 - 2000 | > 0.99 |

| Gastrointestinal Tract | 2 - 2000 | > 0.99 |

| This table illustrates the established linear range for edaravone quantification in different tissues. A similar approach would be applied for its glucuronide metabolite. nih.gov |

Cerebrospinal Fluid (CSF) Analysis in Preclinical Species

For drugs targeting the central nervous system, such as edaravone for neurodegenerative diseases, the analysis of cerebrospinal fluid (CSF) is of paramount importance to assess blood-brain barrier penetration. A sensitive LC-MS/MS method is required for the low concentrations typically found in CSF. A study in beagle dogs demonstrated the successful quantification of edaravone in CSF, with a validated linear range of 2 to 2000 ng/mL. nih.gov The use of an appropriate internal standard like Edaravone glucuronide-d5 (sodium) would be essential for accurately determining the levels of the glucuronide metabolite in the CSF, providing insights into its potential role and clearance from the central nervous system.

Investigation of Metabolic Pathways and Enzyme Kinetics in in Vitro and Preclinical Systems

Glucuronidation Studies in Microsomal and Cellular Systems

Glucuronidation, the conjugation with glucuronic acid, is a major metabolic pathway for edaravone (B1671096). nih.gov In humans, approximately 70% of edaravone is eliminated as a glucuronide conjugate in the urine. nih.gov Studies using human liver microsomes (HLM) and human kidney microsomes (HKM) have been instrumental in elucidating the specifics of this process. nih.gov

Identification and Characterization of Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferase (UGT) Isoforms

A screening of twelve recombinant UGT isoforms revealed that eight of them—UGT1A1, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B17—are capable of producing the glucuronide metabolite of edaravone. nih.gov Further kinetic studies focused on the six isoforms expressed in the human liver or kidney: UGT1A1, UGT1A6, UGT1A7, UGT1A9, UGT2B7, and UGT2B17. nih.gov

Kinetic Analysis of Glucuronide Formation

The glucuronidation of edaravone in both HLM and HKM demonstrates biphasic kinetics, suggesting the involvement of at least two enzymes with different affinities for the substrate. nih.gov This is characterized by a high-affinity phase and a low-affinity phase.

The intrinsic clearance (CLint), a measure of the metabolic capacity of an enzyme, was determined for both phases in HLM and HKM. In HLM, the CLint values were 8.4 ± 3.3 μl/min/mg for the high-affinity phase (CLint1) and 1.3 ± 0.2 μl/min/mg for the low-affinity phase (CLint2). nih.gov In HKM, these values were significantly higher, at 45.3 ± 8.2 μl/min/mg (CLint1) and 1.8 ± 0.1 μl/min/mg (CLint2), respectively, indicating a substantial role for the kidney in edaravone glucuronidation. nih.govresearchgate.net

The presence of 2% bovine serum albumin in the microsomal incubations increased the intrinsic clearance values in both HLM (CLint1 = 16.4 ± 1.2 and CLint2 = 3.7 ± 0.3 μl/min/mg) and HKM (CLint1 = 78.5 ± 3.9 and CLint2 = 3.6 ± 0.5 μl/min/mg). nih.gov The Michaelis-Menten constant (Km) values for the formation of edaravone glucuronide were found to be between 156 - 240 µM in human liver microsomes and 80 - 183 µM in human kidney microsomes. fda.gov

Role of Specific UGT Isoforms in Edaravone Glucuronidation

Among the UGT isoforms tested, UGT1A9 exhibited the highest activity, with a CLint1 of 42.4 ± 9.5 μl/min/mg. nih.govresearchgate.net This was followed by UGT2B17 (CLint = 3.3 ± 0.4 μl/min/mg) and UGT1A7 (CLint = 1.7 ± 0.2 μl/min/mg). nih.govresearchgate.net

Further evidence for the primary role of UGT1A9 comes from inhibition studies. Propofol (B549288), a known inhibitor of UGT1A9, was found to reduce edaravone glucuronidation in both HLM and HKM. nih.govresearchgate.net Additionally, a strong correlation (r = 0.9340, p = 0.0021) was observed between edaravone glucuronidation and propofol glucuronidation in a panel of seven different HLM samples. nih.govresearchgate.net These findings collectively point to UGT1A9 as the main UGT isoform responsible for the glucuronidation of edaravone in both the liver and kidneys. nih.govresearchgate.netfda.gov

Sulfation Pathway Investigation in Preclinical Models

In addition to glucuronidation, sulfation is another key metabolic pathway for edaravone. fda.gov While the Km of edaravone sulfation is currently unknown, it is recognized as a major metabolic route. fda.gov Attempts to measure the conversion of edaravone to its sulfate (B86663) conjugate in human kidney homogenate were unsuccessful in detecting the sulfate metabolite. fda.gov Despite this, the drug-drug interaction potential for edaravone is considered low because it is metabolized by multiple Phase II enzymes, including both UGTs and sulfotransferases. fda.gov

Comprehensive Metabolite Profiling and Identification in Non-Human Systems

Untargeted metabolomic profiling has been employed to investigate the broader metabolic impact of edaravone in preclinical models, such as mice with cerebral ischemia-reperfusion injury. nih.govnih.gov These studies analyze the changes in a wide array of small molecules in biological samples like serum and urine to understand the drug's mechanism of action. nih.gov

In a study on mice, edaravone treatment led to significant alterations in the metabolic profiles of both serum and urine. nih.gov The metabolites affected were primarily lipids and fatty acids in the serum, and amino acids in the urine. nih.gov Specifically, edaravone was found to decrease levels of oleic acid, linoleic acid, triacylglycerol, palmitic acid, prostaglandin (B15479496) I2, urea, and leucine. nih.gov Conversely, it increased the levels of sphingosine-1-phosphate, taurine, valine, glutamine, and creatine. nih.gov These findings suggest that edaravone exerts its therapeutic effects by modulating these metabolic pathways. nih.gov

Preclinical Pharmacokinetic and Disposition Research Using Deuterated Analogs

Pharmacokinetic Evaluation in Animal Models (e.g., Rats, Beagle Dogs)

Preclinical studies in animal models such as Sprague Dawley rats and beagle dogs have been crucial in characterizing the pharmacokinetic profile of edaravone (B1671096). nih.govnih.gov These studies, employing sensitive bioanalytical methods, have provided foundational data on the drug's behavior in vivo. researchgate.net

Following intravenous administration in rats, edaravone exhibits a rapid distribution and elimination. researchgate.net Oral administration of edaravone, when adequately solubilized, has shown high bioavailability, ranging from 50-90% in rats across different doses. nih.gov The primary determinant for the intestinal absorption of edaravone appears to be its solubilization rather than its permeability or pre-systemic metabolism. nih.gov

In beagle dogs, after intravenous infusion, the plasma concentration of edaravone reaches its peak at the end of the infusion. researchgate.net Oral administration of an edaravone suspension to beagle dogs also results in good absorption. nih.gov

Table 1: Pharmacokinetic Parameters of Edaravone in Rats and Beagle Dogs

| Species | Administration Route | Key Findings | Reference |

|---|---|---|---|

| Rats | Intravenous (IV) | Elimination half-life of 1 to 2 hours. | researchgate.net |

| Rats | Oral (PO) | Absolute bioavailability of 50-90% when solubilized. | nih.gov |

| Beagle Dogs | Intravenous (IV) Infusion | Peak plasma concentration reached at the end of infusion. | researchgate.net |

| Beagle Dogs | Oral (PO) | Well absorbed. | nih.gov |

Tissue distribution studies in rats have shown that after administration, edaravone distributes to various organs. Following administration of the oral prodrug TEJ-1704, which converts to edaravone, the highest concentrations of edaravone were found in the heart, lung, and kidney. nih.govnih.gov In rats, after intravenous administration of radiolabeled edaravone, radioactivity was detected in the aorta and kidney. fda.gov

In beagle dogs, edaravone also distributes to the cerebrospinal fluid (CSF), although to a lesser extent compared to plasma. nih.govnih.gov The distribution into tissues like the brain is a critical aspect of its potential therapeutic effect.

Table 2: Tissue Distribution of Edaravone in Preclinical Models

| Species | Target Tissues/Organs | Key Findings | Reference |

|---|---|---|---|

| Rats | Heart, Lung, Kidney | Majority of edaravone distributed to these organs after administration of TEJ-1704. | nih.govnih.gov |

| Rats | Aorta, Kidney | Primary sites of radioactivity detection after administration of 14C-edaravone. | fda.gov |

| Beagle Dogs | Cerebrospinal Fluid (CSF) | Lower distribution to CSF compared to plasma. | nih.govnih.gov |

In both rats and beagle dogs, edaravone is eliminated from the body primarily through metabolism and subsequent excretion. The major metabolites are pharmacologically inactive sulfate (B86663) and glucuronide conjugates. drugbank.comnih.gov In rats, the liver accounts for a significant portion of the total elimination of edaravone. nih.gov

In beagle dogs, after administration of the oral prodrug TEJ-1704, edaravone was found to be excreted almost equally through urine and feces. nih.govnih.gov The primary metabolite found in the urine of humans is the glucuronide conjugate. drugbank.comtandfonline.com In dog plasma, the glucuronide conjugate was the most abundant drug-related species. fda.gov

Investigating Prodrug Metabolism and Conversion in Preclinical Systems (e.g., TEJ-1704)

To improve the oral bioavailability and extend the duration of action of edaravone, prodrugs such as TEJ-1704 have been developed. nih.govnih.gov Preclinical studies in rats and beagle dogs were conducted to evaluate the pharmacokinetics and metabolism of TEJ-1704. nih.govnih.gov

These studies demonstrated that after oral administration, TEJ-1704 is effectively metabolized into the active parent drug, edaravone. nih.govnih.govresearchgate.net Although the plasma concentrations of the prodrug TEJ-1704 itself were low, the resulting plasma concentrations of edaravone were significant, indicating efficient conversion. nih.govnih.gov The area under the curve (AUC) for edaravone following TEJ-1704 administration was comparable to or even greater than that after direct edaravone administration, suggesting continuous conversion of the prodrug. nih.govresearchgate.net

Assessment of Deuterium (B1214612) Isotope Effects on Pharmacokinetic Parameters in Research Models

Specific studies assessing the deuterium isotope effects on the pharmacokinetic parameters of edaravone are not extensively available in published literature. The primary use of deuterated edaravone, such as edaravone-d5, in research is as an internal standard for bioanalytical assays. researchgate.net

In general, the substitution of hydrogen with deuterium can alter the pharmacokinetic properties of a drug, an outcome known as the kinetic deuterium isotope effect. nih.govresearchgate.net This effect is most pronounced when the C-H bond that is broken in a rate-limiting metabolic step is replaced with a C-D bond. This can lead to a slower rate of metabolism, potentially resulting in increased drug exposure (AUC) and a longer half-life. nih.govresearchgate.netnih.gov The magnitude of this effect depends on the specific metabolic pathway and the enzymes involved. nih.govresearchgate.netnih.gov For drugs metabolized by enzymes like aldehyde oxidase or cytochrome P450, the position and extent of deuteration can significantly influence the metabolic outcome. nih.govnih.gov However, without specific studies on edaravone, any potential deuterium isotope effects on its pharmacokinetics remain theoretical.

Advanced Research Methodologies and Future Directions

Integration of Isotope-Labeled Compounds with High-Resolution Mass Spectrometry for Metabolomics

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis, particularly in the field of metabolomics. High-resolution mass spectrometry (HR-MS), with its ability to provide highly accurate mass measurements, is a powerful tool for identifying and quantifying metabolites in complex biological matrices. nih.gov The integration of isotope-labeled compounds, such as Edaravone (B1671096) glucuronide-d5 (sodium), with HR-MS offers significant advantages for metabolomic studies of the parent drug, edaravone.

Edaravone is metabolized in the body to form conjugates, primarily edaravone sulfate (B86663) and edaravone glucuronide. nih.govfda.gov To accurately quantify these metabolites and understand their pharmacokinetic profiles, a reliable internal standard is crucial. Edaravone glucuronide-d5 (sodium), a deuterated form of the glucuronide metabolite, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based methods. nih.govresearchgate.net The five deuterium (B1214612) atoms on the phenyl ring give it a mass shift of +5 Da compared to the unlabeled metabolite, allowing for clear differentiation in the mass spectrometer while maintaining nearly identical physicochemical properties. nih.gov

In a typical metabolomics workflow, a known amount of Edaravone glucuronide-d5 (sodium) is spiked into a biological sample (e.g., plasma or urine) prior to sample preparation. During LC-MS/MS analysis, the instrument is set to monitor the specific mass transitions for both the unlabeled edaravone glucuronide and the deuterated internal standard. nih.govnih.gov Any variations in sample extraction, chromatographic retention, or ionization efficiency will affect both the analyte and the internal standard similarly. nih.gov By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, a highly accurate and precise quantification of edaravone glucuronide can be achieved. researchgate.net This approach minimizes the matrix effects that can often interfere with accurate quantification in complex biological samples.

Table 1: Key Parameters for LC-MS/MS Analysis of Edaravone Glucuronide using a Deuterated Internal Standard

| Parameter | Description | Typical Value/Setting |

| Analyte | Edaravone glucuronide | The primary metabolite of interest. |

| Internal Standard | Edaravone glucuronide-d5 (sodium) | Provides a stable isotope-labeled reference. |

| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer | For sensitive and specific detection. |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative or positive mode | To generate ions for mass analysis. |

| Mass Transitions (MRM) | For Edaravone glucuronide: e.g., m/z [M-H]⁻ → fragment ionFor Edaravone glucuronide-d5: e.g., m/z [M-H]⁻+5 → fragment ion | Specific precursor-to-product ion transitions for quantification. |

| Chromatography | Reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) | To separate the analyte from other matrix components. |

Application in Targeted Proteomics and Toxicogenomics Research in Preclinical Contexts

The application of isotope-labeled compounds extends beyond metabolomics into the realms of targeted proteomics and toxicogenomics. While direct applications of Edaravone glucuronide-d5 (sodium) in proteomics are less common, the principles of using stable isotope labeling are highly relevant. In targeted proteomics, stable isotope-labeled peptides (e.g., AQUA peptides) are used as internal standards for the absolute quantification of specific proteins. nih.govnih.gov This allows researchers to precisely measure changes in protein expression that may be associated with disease or drug treatment.

In the context of edaravone research, targeted proteomics could be used to investigate the expression of proteins involved in its mechanism of action or toxicity. For example, researchers could quantify the levels of specific UDP-glucuronosyltransferase (UGT) enzymes responsible for edaravone glucuronidation, such as UGT1A9, to understand inter-individual variability in metabolism. researchgate.net

More directly, deuterated compounds are valuable tools in toxicogenomics, a field that combines toxicology with genomics to understand the molecular mechanisms of toxicity. nih.gov By using a deuterated version of a drug, researchers can investigate how it alters gene expression profiles related to toxicity. Recent preclinical research has shown that edaravone treatment can induce significant changes in gene expression related to protein degradation and neuroprotection. nih.gov The use of deuterated edaravone and its metabolites in such studies could help to dissect the specific contributions of the parent drug versus its metabolites to these genomic changes. For instance, comparing the gene expression changes induced by edaravone versus Edaravone glucuronide could reveal whether the metabolite has any off-target effects.

Innovative Approaches for In Vitro and Ex Vivo Metabolic Research

In vitro and ex vivo metabolic studies are crucial for characterizing the metabolic pathways of a drug candidate. nih.gov These studies often utilize liver microsomes, hepatocytes, or other tissue preparations to investigate how a drug is metabolized. mdpi.com The use of isotope-labeled compounds like Edaravone glucuronide-d5 (sodium) can enhance these studies in several ways.

One innovative approach is the use of stable isotope tracing to follow the metabolic fate of a drug. nih.gov For example, by incubating cells or tissues with deuterated edaravone, researchers can track the formation of its metabolites, including Edaravone glucuronide-d5, over time. This can provide valuable information about the kinetics of metabolic reactions and the enzymes involved. researchgate.nettaylorandfrancis.com

Furthermore, Edaravone glucuronide-d5 (sodium) can be used as a standard to definitively identify the glucuronide metabolite in complex in vitro and ex vivo systems. The co-elution of the deuterated standard with a putative metabolite peak in an LC-MS analysis provides strong evidence for its identity.

Recent research has also explored the reactivity of edaravone with other biological molecules. For instance, high-resolution mass spectrometry has been used to study the covalent binding of edaravone to formylated nucleobases, which may have implications for its mechanism of action. nih.gov The use of deuterated edaravone in such studies could help to elucidate the reaction mechanisms and the specific sites of interaction.

Challenges and Opportunities in Deuterium-Labeled Metabolite Research

The use of deuterium-labeled compounds in research is not without its challenges. One of the primary concerns is the potential for the kinetic isotope effect (KIE). nih.govresearchgate.net The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to a slower rate of metabolism for the deuterated compound compared to its unlabeled counterpart. researchgate.net While this effect can be exploited in drug design to improve pharmacokinetic properties (the "deuterium switch"), it can also be a source of analytical bias if the deuterated internal standard does not behave identically to the analyte in all aspects of the assay. nih.gov

Another challenge is the potential for back-exchange of deuterium atoms with hydrogen atoms from the surrounding environment, which can compromise the isotopic purity of the standard. nih.gov Careful selection of the labeling position to be on a stable part of the molecule, such as the phenyl ring in Edaravone glucuronide-d5, is crucial to minimize this issue.

Despite these challenges, the opportunities offered by deuterium-labeled metabolites are substantial. The ability to accurately quantify metabolites is essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov This information is critical for establishing safe and effective dosing regimens.

Furthermore, the strategic use of deuteration can lead to the development of improved drugs with better metabolic stability and reduced formation of toxic metabolites. The field of deuterated drugs is an active area of research with several deuterated compounds having received regulatory approval. As our understanding of the subtleties of isotope effects and our ability to synthesize complex labeled molecules grow, the application of deuterium-labeled compounds in pharmaceutical research is expected to expand.

Q & A

Basic: What synthetic methodologies are recommended for preparing Edaravone glucuronide-d5 (sodium) in laboratory settings?

Answer:

The synthesis of Edaravone glucuronide-d5 (sodium) typically involves deuterium incorporation at specific positions during glucuronidation. Key steps include:

- Deuterium Labeling : Using deuterated reagents (e.g., D₂O or deuterated glucose) to introduce stable isotopes into the glucuronic acid moiety, ensuring isotopic purity (>98%) via repeated purification .

- Enzymatic Glucuronidation : Employing UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A1 or UGT1A9) to catalyze the conjugation of deuterated glucuronic acid to Edaravone .

- Characterization : Validation via LC-MS/MS for molecular weight confirmation and NMR for structural elucidation. Isotopic distribution analysis ensures minimal protium contamination .

Advanced: How can researchers optimize the use of Edaravone glucuronide-d5 (sodium) as an internal standard for pharmacokinetic studies?

Answer:

Critical considerations include:

- Isotopic Purity : Verify via high-resolution mass spectrometry to avoid interference from non-deuterated analogs during LC-MS/MS quantification .

- Matrix Effects : Conduct spike-and-recovery experiments in biological matrices (e.g., plasma, urine) to assess ion suppression/enhancement. Normalize results using calibration curves with deuterated internal standards .

- Cross-Validation : Compare deuterated and non-deuterated glucuronide stability under varying pH and temperature conditions to ensure methodological robustness .

Basic: What analytical techniques are most effective for quantifying Edaravone glucuronide-d5 (sodium) in metabolic studies?

Answer:

- LC-MS/MS : Use multiple reaction monitoring (MRM) transitions specific to the deuterated compound (e.g., m/z 457 → 281 for Edaravone glucuronide-d5) to enhance selectivity .

- Sample Preparation : Solid-phase extraction (SPE) or protein precipitation to minimize matrix interference. Include quality controls (QCs) with known concentrations to validate intra-day precision (±15%) .

- Calibration Standards : Prepare in the same biological matrix as study samples to account for extraction efficiency variability .

Advanced: How should researchers address discrepancies in Edaravone glucuronide formation rates observed across in vitro models?

Answer:

- Enzyme Source Variability : Compare UGT isoform activity (e.g., recombinant enzymes vs. human liver microsomes) to identify isoform-specific kinetics. Use deuterated standards to control for analytical variability .

- Experimental Design : Apply the Michaelis-Menten model to calculate Vₘₐₓ and Kₘ, ensuring substrate saturation and time-linear reaction conditions .

- Data Normalization : Express results as pmol/min/mg protein, accounting for differences in enzyme concentration between models .

Basic: What stability protocols are recommended for Edaravone glucuronide-d5 (sodium) during long-term storage?

Answer:

- Temperature : Store at −80°C in amber vials to prevent photodegradation. Conduct accelerated stability studies at 4°C, 25°C, and 40°C to assess degradation kinetics .

- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to minimize hydrolysis. Monitor pH shifts post-thawing via ion chromatography .

- Freeze-Thaw Cycles : Limit to ≤3 cycles; pre-aliquot samples to avoid repeated thawing .

Advanced: What experimental designs are optimal for studying competitive inhibition of UDP-glucuronosyltransferase isoforms by Edaravone glucuronide?

Answer:

- Inhibition Assays : Co-incubate Edaravone glucuronide-d5 with probe substrates (e.g., 4-methylumbelliferone) and UGT isoforms. Measure IC₅₀ values using nonlinear regression analysis .

- Kinetic Analysis : Apply Dixon or Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Use deuterated analogs to control for endogenous glucuronide interference .

- Cross-Species Validation : Compare inhibition potency in human, rat, and mouse microsomes to assess translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.